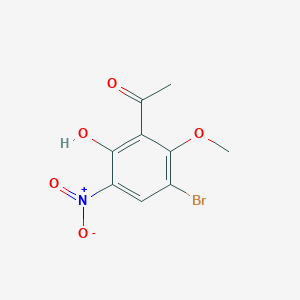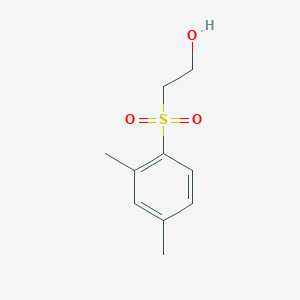
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Piperidino-2’,3’-dideoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Formation of 2’,3’-Dideoxyadenosine: The protected adenosine undergoes a deoxygenation reaction to form 2’,3’-dideoxyadenosine.
Introduction of Piperidine Ring: The 2’-position is then functionalized with a piperidine ring through nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product, 2’-Piperidino-2’,3’-dideoxyadenosine.
Industrial Production Methods
Industrial production of 2’-Piperidino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.
Applications De Recherche Scientifique
2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the piperidine ring and has different biological activity.
2’-Fluoro-2’,3’-dideoxyadenosine: Contains a fluorine atom instead of a piperidine ring.
2’-Amino-2’,3’-dideoxyadenosine: Has an amino group at the 2’-position.
Uniqueness
2’-Piperidino-2’,3’-dideoxyadenosine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in drug design and development.
Propriétés
Numéro CAS |
134934-51-3 |
|---|---|
Formule moléculaire |
C15H22N6O2 |
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
Clé InChI |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
SMILES isomérique |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
SMILES canonique |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)




